3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile
Description
The compound 3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile features a central acrylonitrile backbone substituted with a 4-chlorophenyl-furan moiety and a furan-2-ylsulfonyl group. Its structure combines electron-withdrawing (sulfonyl, nitrile) and π-conjugated (furan, chlorophenyl) groups, making it relevant for applications in organic electronics and medicinal chemistry.
Properties
CAS No. |
853407-09-7 |
|---|---|
Molecular Formula |
C17H10ClNO4S |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-(furan-2-ylsulfonyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H10ClNO4S/c18-13-5-3-12(4-6-13)16-8-7-14(23-16)10-15(11-19)24(20,21)17-2-1-9-22-17/h1-10H/b15-10+ |
InChI Key |
IODMJVUVCCNMTM-XNTDXEJSSA-N |
Isomeric SMILES |
C1=COC(=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N |
Canonical SMILES |
C1=COC(=C1)S(=O)(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the acrylonitrile moiety: This step may involve the use of reagents such as acrylonitrile and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan rings.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include furanones or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile in anticancer research. The furan derivatives have been shown to exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar furan structures have demonstrated promising results against human lung adenocarcinoma (A549) and glioblastoma (U251) cells, indicating that modifications to the furan ring can enhance anticancer efficacy .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 23.30 ± 0.35 |
| Compound B | U251 | >1000 |
Antibacterial Properties
The antibacterial potential of furan-based compounds has been extensively studied, with some derivatives showing significant activity against Gram-positive and Gram-negative bacteria. The incorporation of a sulfonyl group may enhance the antibacterial properties by increasing solubility and bioavailability, making it a candidate for further exploration in antimicrobial drug development .
Anticonvulsant Activity
The anticonvulsant properties of related compounds suggest that derivatives of this compound could be evaluated for their effectiveness in treating epilepsy. Research has indicated that certain furan-containing compounds can modulate neurotransmitter systems involved in seizure activity .
Case Study 1: Anticancer Screening
In a study examining the anticancer effects of various furan derivatives, researchers synthesized multiple analogs of this compound. The results indicated that modifications to the chlorophenyl group significantly impacted the compound's potency against cancer cell lines, with some derivatives achieving IC50 values below 20 µM against A549 cells.
Case Study 2: Antibacterial Evaluation
A series of furan-based compounds were tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that the presence of the sulfonamide moiety enhanced antibacterial efficacy, suggesting that similar modifications to this compound could yield potent antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Spectroscopic and Electronic Properties
- Infrared Spectroscopy : The nitrile (CN) stretch appears at 2211 cm⁻¹ in compound 7g, consistent across analogs . Sulfonyl groups (S=O) typically absorb near 1150–1350 cm⁻¹ , though direct data for the target compound is lacking.
- Electronic Properties : The sulfonyl group in the target compound enhances electron-withdrawing capacity, critical for organic photovoltaic applications. In contrast, benzothiazole/benzimidazole analogs exhibit stronger π-conjugation, favoring charge transfer in acetylcholinesterase inhibition .
Optoelectronic Performance
- The target compound’s analog, CPCPFA (3) , achieves a power conversion efficiency (PCE) of 4.2% in organic solar cells due to its asymmetric structure and strong electron-accepting sulfonyl/nitrile groups .
- Nitrophenyl-substituted analogs (e.g., from ) may exhibit redshifted absorption but lower stability under illumination .
Computational and Crystallographic Insights
- Density Functional Theory (DFT) : Studies on CPCPFA (3) reveal a low bandgap (1.8 eV), aligning with its photovoltaic performance .
Biological Activity
3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is . Its structure can be represented as follows:
- SMILES : C1=COC(=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N
- InChI Key : IODMJVUVCCNMTM-XNTDXEJSSA-N
Anticancer Activity
The anticancer potential of furan-containing compounds has been documented in several studies. For example, compounds with similar furan and chlorophenyl groups have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. While direct studies on this specific compound are scarce, its structural analogs have shown promising results in inhibiting tumor growth .
Case Study 1: Antimicrobial Evaluation
A study evaluating a series of furan-based compounds found that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 µg/mL against pathogenic bacteria. This suggests that this compound may possess similar antimicrobial efficacy due to its structural components .
Case Study 2: Anticancer Activity
In a comparative analysis of various furan derivatives, significant growth inhibition was observed in cancer cell lines such as A431 and Jurkat cells. The presence of electron-withdrawing groups like chlorine was noted to enhance antiproliferative activity, indicating that the chlorophenyl group in our compound could contribute positively to its anticancer properties .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Predicted Collision Cross Section | Various m/z values available |
| Antimicrobial MIC | Potentially < 0.25 µg/mL |
| Anticancer IC50 | Not yet available |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
